4-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
Description
4-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a thiazole-pyridine hybrid compound characterized by a 4-methylpyridin-2-amine moiety linked to a 1,3-thiazol-2-yl group substituted with a 2,4,5-trimethylphenyl ring. The 2,4,5-trimethylphenyl substituent introduces steric bulk, a feature associated with enhanced antimicrobial activity in structurally related compounds .
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-11-5-6-19-17(7-11)21-18-20-16(10-22-18)15-9-13(3)12(2)8-14(15)4/h5-10H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHXRAOUBDDHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
4-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Drug-Likeness Comparison
*Molecular weight estimation based on structural analogs.
- Critical Structural-Activity Relationships (SAR):
- Nitrogen Positioning: Repositioning nitrogen atoms in pyridine rings abolishes UPS inhibition in CBK267272 derivatives, indicating strict geometric requirements for target engagement .
- Substituent Tolerance: Small groups (e.g., methyl) on pyridine are tolerated, but bulky aryl groups (e.g., 2,4,5-trimethylphenyl) enhance antimicrobial activity in triazin-2-amine analogs .
- Halogenation: Fluorine or trifluoromethyl groups improve antibacterial and antiproliferative activities in biphenyl-thiazolyl derivatives .
Pharmacological Activity
Drug Development Potential
- CBK267272 exemplifies a drug-like scaffold with favorable PAINS/REOS profiles and low molecular weight, though cytotoxicity remains a concern .
- Synthetic Accessibility: Suzuki coupling enables modular derivatization of biphenyl-thiazolyl compounds, a strategy applicable to the target compound’s optimization .
Biological Activity
4-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.5 g/mol. Its structure features a pyridine ring substituted with a thiazole moiety and a trimethylphenyl group, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial enzymes and disrupting cell membrane integrity.
- Anti-inflammatory Effects : It may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways related to cancer progression.
Antimicrobial Activity
A study demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the trimethylphenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against pathogens .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound can inhibit the production of inflammatory mediators. For instance, compounds from the same chemical family have been shown to reduce levels of TNF-alpha and IL-6 in vitro .
Anticancer Studies
In vitro studies have reported that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. A specific study highlighted the anticancer potential of structurally related compounds in malignant pleural mesothelioma (MPM), showing that they could inhibit cell proliferation effectively .
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the effects of thiazole derivatives on cancer cell lines revealed that these compounds could significantly reduce cell viability in MPM models. The study utilized assays such as MTT and flow cytometry to assess apoptosis induction .
- Study on Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory potential of similar thiazole compounds. The results indicated a marked decrease in pro-inflammatory cytokines when treated with these compounds in macrophage cultures .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.5 g/mol |
| Antimicrobial Activity | Effective against multiple strains |
| Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 |
| Anticancer Activity | Induces apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 4-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine, and what intermediates are critical?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. For example, coupling 2,4,5-trimethylphenyl-substituted thiourea with a brominated pyridine precursor can yield the thiazole-pyridine backbone. Key intermediates include the thiazole-2-amine core and substituted pyridine derivatives. Purification via recrystallization (e.g., using DMSO/water mixtures) ensures high yield and purity .
- Validation : Intermediate characterization by and is essential to confirm regioselectivity and avoid side products.
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and dihedral angles (e.g., planar thiazole-pyridine systems with deviations <0.05 Å ). Complement with FT-IR for functional group analysis (e.g., N-H stretches at ~3300 cm).
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm molecular weight and homogeneity.
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Reaction Design : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and activation energies for key steps like cyclization. Tools like Gaussian or ORCA can model electron density distributions to identify reactive sites .
- Example : ICReDD’s approach integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) and reducing trial-and-error .
Q. What strategies resolve contradictions in reported biological activity data?
- Systematic Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, anti-parasitic activity may vary due to differences in parasite strains (e.g., Leishmania spp. in vs. other models).
- Solubility Considerations : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts. Validate dose-response curves with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Combinatorial Libraries : Synthesize analogs with varied substituents on the thiazole (e.g., -Cl, -OCH) and pyridine (e.g., -CF, -NH) rings. Test against target enzymes (e.g., cholinesterase ) or pathogens.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, methyl groups on the 2,4,5-trimethylphenyl moiety may enhance hydrophobic interactions with enzyme pockets .
Q. What in vitro models are suitable for evaluating biological activity?
- Parasitic Diseases : Screen against Leishmania donovani promastigotes using Alamar Blue assays (IC determination ).
- Enzyme Inhibition : Test COX-2 or acetylcholinesterase inhibition via fluorometric assays (e.g., TMPD oxidation for COX-2 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
